N-[1-(1-adamantyl)ethyl]cyclohexanecarboxamide
Overview
Description
N-[1-(1-adamantyl)ethyl]cyclohexanecarboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon structure characterized by its rigid, cage-like framework, which imparts distinct physical and chemical properties The incorporation of the adamantyl group into various chemical structures often enhances their stability and biological activity
Mechanism of Action
Target of Action
It is known that adamantane derivatives have a high reactivity, which allows them to be utilized as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
Adamantane derivatives are known for their potential in quantum-chemical calculations for investigating the electronic structure and elucidating the mechanisms for their chemical and catalytic transformations .
Biochemical Pathways
Adamantane derivatives are known to be involved in various chemical and catalytic transformations .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant .
Result of Action
Adamantane derivatives are known for their high reactivity, which allows for extensive opportunities for their utilization in the synthesis of various compounds .
Action Environment
It is known that adamantane derivatives are thermally stable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)ethyl]cyclohexanecarboxamide typically involves the functionalization of adamantane derivatives. One common approach is the alkylation of adamantane with appropriate reagents to introduce the desired substituents. For instance, the reaction of 1-adamantylacetic acid with cyclohexanecarboxylic acid chloride in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve large-scale chemical reactions under controlled conditions. The use of catalysts, such as trifluoromethanesulfonic acid, can facilitate the acylation reactions required to produce this compound in high yields .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the cyclohexanecarboxamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, where the adamantyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can yield hydroxylated adamantane derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds .
Scientific Research Applications
N-[1-(1-adamantyl)ethyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Adamantane derivatives are known for their antiviral and neuroprotective properties, making this compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives such as:
- 1-Adamantylacetic acid
- 1,3-Dehydroadamantane
- 1-Adamantyl(1-adamantylacetyl)ketene
Uniqueness
N-[1-(1-adamantyl)ethyl]cyclohexanecarboxamide is unique due to its specific combination of the adamantyl group with the cyclohexanecarboxamide moiety. This combination imparts distinct physical and chemical properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]cyclohexanecarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-13(20-18(21)17-5-3-2-4-6-17)19-10-14-7-15(11-19)9-16(8-14)12-19/h13-17H,2-12H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKSSTCPQOPDDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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